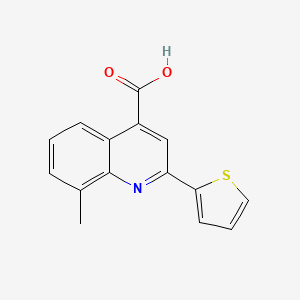

8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFZIXAUMPPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394081 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-45-1 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview for the synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, a substituted quinoline-4-carboxylic acid of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitutions of a methyl group at the 8-position and a thienyl group at the 2-position offer unique structural motifs for further investigation.

Strategic Approach: The Pfitzinger Reaction

The most direct and established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This classical condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] For the synthesis of our target molecule, this compound (CAS No: 33289-45-1), the key precursors are 8-methylisatin and 2-acetylthiophene.[4]

The Pfitzinger reaction is favored for its reliability and the directness with which it yields the desired quinoline-4-carboxylic acid core. The reaction proceeds through a well-understood mechanism, ensuring a high degree of predictability and control over the synthetic outcome.

Reaction Mechanism

The reaction mechanism of the Pfitzinger synthesis can be broken down into the following key steps:

-

Base-catalyzed ring-opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in 8-methylisatin by a strong base, such as potassium hydroxide, to form the potassium salt of 2-amino-3-methylphenylglyoxylic acid.[1]

-

Formation of a Schiff base: The carbonyl group of 2-acetylthiophene then condenses with the aniline derivative to form a Schiff base (imine).[5]

-

Enamine formation and intramolecular cyclization: The Schiff base tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.

-

Dehydration: The final step involves the dehydration of the cyclized intermediate to yield the aromatic quinoline ring system of this compound.

Experimental Workflow

The overall synthesis is a two-stage process, starting with the preparation of the 8-methylisatin precursor, followed by the Pfitzinger reaction to yield the final product.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanistic Action of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unexplored Territory of a Novel Quinolone

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, this privileged heterocyclic system continues to yield compounds of significant therapeutic interest. Within this vast chemical space lies 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 33289-45-1), a molecule of intriguing structural complexity yet largely uncharted biological function.[3] This guide serves as a comprehensive technical roadmap for the scientific community, aiming to illuminate the mechanistic pathways through which this specific quinoline derivative may exert its effects. By synthesizing established knowledge of related compounds and proposing a rigorous, multi-faceted experimental strategy, we endeavor to provide the foundational framework for its systematic investigation and potential translation into a novel therapeutic agent.

Section 1: The Quinoline-4-Carboxylic Acid Core - A Legacy of Diverse Bioactivity

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, known to interact with a multitude of biological targets.[1] Derivatives of this core structure have been extensively explored for a wide array of therapeutic applications, including:

-

Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents. Their mechanisms often involve the inhibition of critical enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), or the disruption of fundamental cellular processes like tubulin polymerization.[1][4]

-

Anti-inflammatory Properties: Several compounds within this class have demonstrated impressive anti-inflammatory effects, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5]

-

Antimicrobial Action: The quinoline core is famously associated with antibacterial activity, with many derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][6]

-

Antimalarial and Antiviral Potential: The versatility of the quinoline ring system has led to the development of derivatives with promising antimalarial and antiviral properties.[1][7]

The diverse biological activities of these compounds are intrinsically linked to their ability to interact with various cellular targets. The presence of the carboxylic acid group at the 4-position, often in conjunction with a nitrogen atom in the quinoline ring, is speculated to be crucial for their mechanism, potentially through chelation with divalent metals.[5]

Section 2: Deconstructing the Subject Molecule: Structural Clues to Potential Mechanisms

The specific structure of this compound offers several clues to its potential mechanism of action.

-

Quinoline-4-Carboxylic Acid Backbone: As discussed, this core is a strong indicator of potential anticancer, anti-inflammatory, and antimicrobial activities.

-

2-Thienyl Substitution: The presence of a thiophene ring at the 2-position is a notable feature. Thienyl moieties are present in numerous approved drugs and are known to participate in various biological interactions. A related compound, 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester, has been shown to act as a ligand for the free fatty acid receptor 3 (FFAR3), a G-protein coupled receptor involved in metabolic regulation.[8] This suggests that the 2-thienyl group in our subject molecule could direct its activity towards specific receptor targets.

-

8-Methyl Group: The methyl group at the 8-position can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Based on these structural features and the known activities of related compounds, we can hypothesize several potential mechanisms of action for this compound.

Section 3: A Proposed Roadmap for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following experimental workflow is proposed as a comprehensive strategy.

Initial Biological Screening: Unveiling the Primary Pharmacological Profile

The first step is to perform a broad phenotypic screening to identify the primary biological activities of the compound.

Experimental Protocol: Cellular Viability and Cytotoxicity Assessment (MTT Assay)

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) should be used. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the compound's potency.

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116, PC3, HEK293 |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 and 72 hours |

| Readout | Absorbance at 570 nm |

| Positive Control | Doxorubicin |

Experimental Protocol: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

-

Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Microdilution: In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Compound Concentrations | Serial two-fold dilutions |

| Incubation Conditions | 37°C, 18-24 hours |

| Readout | Visual inspection of growth |

| Positive Control | Ciprofloxacin (for bacteria), Fluconazole (for fungi) |

Target Deconvolution: Identifying the Molecular Interactors

Based on the initial screening results, the next phase focuses on identifying the specific molecular targets of the compound.

Workflow for Target Identification

Caption: A logical workflow for identifying the molecular targets of a bioactive compound.

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit containing a specific HDAC isozyme (e.g., HDAC1, HDAC3, HDAC6) and a fluorogenic substrate.

-

Compound Incubation: Incubate the HDAC enzyme with various concentrations of this compound.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 values to determine the inhibitory potency and selectivity.

| Parameter | Description |

| HDAC Isozymes | HDAC1, HDAC3, HDAC6 |

| Assay Principle | Fluorometric |

| Readout | Fluorescence Intensity |

| Positive Control | Trichostatin A (TSA) |

Pathway Analysis and Mechanism Validation

Once a putative target is identified, the final step is to validate its role in the compound's mechanism of action and to elucidate the downstream signaling pathways.

Signaling Pathway Analysis

Caption: A hypothetical signaling pathway for an HDAC3 inhibitor.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein (e.g., acetylated histones, p21) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine changes in protein expression levels.

Section 4: Concluding Remarks and Future Directions

This compound stands as a promising yet enigmatic molecule within the rich landscape of quinoline derivatives. This guide has provided a comprehensive framework for its systematic investigation, from initial biological screening to target validation and pathway elucidation. The proposed experimental workflows, grounded in the established knowledge of the broader quinoline-4-carboxylic acid class, offer a clear and logical path forward for researchers.

Future studies should also consider pharmacokinetic and in vivo efficacy studies once a clear mechanism of action and potent activity are established. The journey to fully understand the therapeutic potential of this compound is just beginning, and it is our hope that this guide will serve as an invaluable resource for those who undertake this exciting scientific endeavor.

References

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- 8-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID Formula. Echemi.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document outlines a predictive and methodological approach grounded in established spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structural identity of this compound.

The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system of analysis. Every claim is supported by authoritative sources to provide a robust and trustworthy scientific resource.

Predicted Spectroscopic Profile

The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of data from various spectroscopic techniques. For this compound, we can predict the key spectral features by analyzing its constituent parts: the quinoline core, the thiophene ring, the carboxylic acid, and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum is anticipated to be complex due to the multiple aromatic protons in distinct electronic environments. Predictions are based on a standard 400 MHz spectrometer using a deuterated solvent like DMSO-d₆, which is capable of solubilizing the carboxylic acid and avoiding proton exchange of the -OH group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| COOH | > 12.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| H5' (Thiophene) | 8.0 - 8.2 | Doublet of Doublets (dd) | Deshielded by the adjacent sulfur and the quinoline ring's electron-withdrawing effect. |

| H3' (Thiophene) | 7.8 - 8.0 | Doublet of Doublets (dd) | Influenced by the neighboring quinoline and sulfur atom. |

| H4' (Thiophene) | 7.2 - 7.4 | Triplet (t) or dd | Typical chemical shift for a thiophene proton coupled to two other protons. |

| H3 (Quinoline) | 8.3 - 8.5 | Singlet (s) | This proton is adjacent to the carboxylic acid and the nitrogen atom, leading to significant deshielding. |

| H5 (Quinoline) | 7.9 - 8.1 | Doublet (d) | Part of the quinoline aromatic system, influenced by the fused ring. |

| H6 (Quinoline) | 7.6 - 7.8 | Triplet (t) | Typical aromatic proton signal, coupled to H5 and H7. |

| H7 (Quinoline) | 7.5 - 7.7 | Doublet (d) | Influenced by the adjacent methyl group at position 8. |

| CH₃ (Methyl) | 2.6 - 2.8 | Singlet (s) | The methyl protons are attached to the aromatic ring, resulting in a downfield shift compared to an aliphatic methyl group. |

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 15 carbon atoms are expected to produce distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon is highly deshielded. |

| C4 (Quinoline) | 145 - 150 | Attached to the carboxylic acid group. |

| C2, C8a (Quinoline) | 148 - 155 | Heteroaromatic carbons adjacent to nitrogen or involved in ring fusion. |

| C2' (Thiophene) | 140 - 145 | The carbon atom bonded to the quinoline ring. |

| Aromatic C-H & C-C | 120 - 140 | A complex region containing signals from the remaining quinoline and thiophene carbons. |

| C8 (Quinoline) | 135 - 140 | Carbon atom bearing the methyl group. |

| CH₃ (Methyl) | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.

-

Expected Molecular Ion: The exact mass of the molecule (C₁₅H₁₁NO₂S) is 281.0510.

-

Predicted Peak (Positive Ion Mode): [M+H]⁺ at m/z 282.0583.

-

Predicted Peak (Negative Ion Mode): [M-H]⁻ at m/z 280.0438.

-

Key Fragmentation: A prominent fragment is expected from the loss of the carboxylic acid group (CO₂H), resulting in a fragment ion [M-45]⁺. This fragmentation is a characteristic feature of aromatic carboxylic acids and provides strong evidence for the presence of this functional group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 2500 - 3300 (broad) | O-H | Stretch | The very broad absorption is characteristic of the hydrogen-bonded carboxylic acid O-H group. |

| ~1700 | C=O | Stretch | Strong absorption typical for the carbonyl of an aromatic carboxylic acid. |

| 1500 - 1600 | C=C and C=N | Stretch | Multiple sharp bands corresponding to the aromatic quinoline and thiophene rings. |

| ~700 - 800 | C-S | Stretch | Weaker absorption indicating the presence of the thiophene ring. |

UV-Visible Spectroscopy

The extended π-conjugated system, encompassing both the quinoline and thiophene rings, is expected to produce strong UV-Vis absorption bands.

-

Predicted λmax: Two main absorption bands are predicted. One around 250-280 nm corresponding to π→π* transitions within the aromatic systems, and a second, longer-wavelength band above 320 nm due to the extended conjugation across the entire molecule. The exact position will be solvent-dependent.

Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols are recommended. These protocols represent a self-validating workflow, where the results from each technique corroborate the others.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the comprehensive structural validation of the target compound.

Caption: Workflow for structural elucidation and validation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use an ESI-Time of Flight (ESI-TOF) mass spectrometer.

-

Analysis Parameters (Positive Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 - 4.0 kV

-

Scan Range: m/z 100 - 1000

-

Source Temperature: 120 °C

-

Desolvation Gas: Nitrogen, flow rate 8-10 L/min

-

Desolvation Temperature: 350 °C

-

-

Calibration: Calibrate the instrument immediately prior to the run using a standard calibration solution (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

-

Data Acquisition: Inject the sample via a syringe pump or LC system. Acquire data for at least 1 minute to obtain a good average spectrum.

-

Data Analysis: Determine the m/z of the [M+H]⁺ ion and compare the measured exact mass to the theoretical exact mass (282.0583). The mass error should be below 5 ppm to confirm the elemental composition C₁₅H₁₁NO₂S.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0 - 16 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to establish proton connectivity. Correlate ¹H and ¹³C spectra to assign all signals. If necessary, run 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings.

Data Interpretation and Structural Validation

Integrated Validation Logic

The diagram below outlines the decision-making process for validating the structure based on the collected spectroscopic data.

Caption: Decision workflow for spectroscopic data integration.

-

Step 1: Formula Confirmation. The HRMS data must confirm the elemental composition. A mass error of >5 ppm casts doubt on the sample's identity.

-

Step 2: Functional Group Identification. The IR spectrum must show the characteristic broad O-H stretch and the C=O stretch for the carboxylic acid. Absence of these peaks indicates a different structure.

-

Step 3: Connectivity Mapping. The ¹H and ¹³C NMR spectra must account for all expected protons and carbons. The integration, chemical shifts, and splitting patterns in the ¹H spectrum must align with the proposed structure. For example, the presence of a singlet for the H3 proton and a singlet for the methyl group are key confirmatory features.

-

Step 4: Final Validation. If the data from all three techniques are consistent with each other and with the predicted profile, the structure of this compound can be confidently assigned.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

crystal structure of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Determination of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Rationale for Structural Elucidation

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities. The specific molecule of interest, this compound (CAS 33289-45-1), represents a compelling target for structural analysis. Its constituent parts—the quinoline core, the bioisosteric thienyl group, the strategically placed methyl group, and the ionizable carboxylic acid—suggest a high potential for nuanced intermolecular interactions with biological targets.

A definitive crystal structure is not merely an academic exercise; it is the foundational blueprint for understanding a molecule's physicochemical properties, guiding lead optimization, and enabling structure-based drug design. This guide, therefore, provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound, grounded in established methodologies and expert insights. While a public crystal structure for this specific molecule is not available as of the writing of this guide, the principles and protocols outlined herein are derived from extensive experience and analysis of closely related structures.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The classic Doebner reaction, a three-component condensation, offers a reliable and adaptable route to the quinoline-4-carboxylic acid core.[1]

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For our target molecule, this translates to the reaction of 2-methylaniline, thiophene-2-carboxaldehyde, and pyruvic acid.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acids

Introduction

Quinoline-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science. This heterocyclic aromatic compound, consisting of a fused benzene and pyridine ring with a carboxylic acid at the 4-position, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this core have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making them integral to the development of new therapeutic agents.[1][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1]

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and, more centrally, the synthetic strategies employed to construct the quinoline-4-carboxylic acid core. We will delve into the classical named reactions that form the foundation of quinoline synthesis, exploring the mechanistic underpinnings that dictate experimental choices. Furthermore, this guide will cover modern, more efficient synthetic protocols, including microwave-assisted and palladium-catalyzed methods, that address the limitations of traditional approaches.

Foundational Synthetic Strategies: The Named Reactions

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through a series of well-established condensation reactions. Understanding these classical methods is crucial for any scientist working in this area, as they provide a logical framework for retrosynthetic analysis and highlight the enduring principles of heterocyclic chemistry.

The Doebner Reaction

First described by Doebner in 1887, this reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1][5] The reaction is typically carried out under reflux conditions in a solvent such as ethanol.[1]

Causality Behind Experimental Choices: The choice of an acid catalyst is often employed to facilitate the reaction. The mechanism is believed to involve the initial formation of an α,β-unsaturated carboxylic acid from the aldol condensation of the aldehyde and pyruvic acid, or the formation of a Schiff base between the aniline and the aldehyde. The subsequent Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation, leads to the quinoline ring. The selection of substrates directly influences the substitution pattern of the final product. For instance, using a substituted aniline or a different aldehyde allows for the introduction of various functionalities on the benzene and pyridine rings, respectively. Recent advancements have focused on developing more efficient protocols, including catalyst-free conditions or the use of novel catalysts to improve yields and shorten reaction times, especially for anilines bearing electron-withdrawing groups.[1][6][7]

Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure 2-phenylquinoline-4-carboxylic acid.

The Pfitzinger Reaction

The Pfitzinger synthesis provides a direct route to quinoline-4-carboxylic acids with various substituents by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This method is particularly versatile as the choice of the carbonyl compound dictates the substituents at the 2- and 3-positions of the quinoline ring.[8]

Causality Behind Experimental Choices: The use of a strong base, such as potassium hydroxide, is critical for the initial step of the reaction: the hydrolysis and opening of the isatin ring to form an α-keto-aniline intermediate.[5] This intermediate then condenses with the enolizable carbonyl compound. The subsequent intramolecular cyclization, driven by the formation of a stable aromatic ring, and dehydration yields the quinoline-4-carboxylic acid. The choice of solvent is typically a high-boiling point alcohol to facilitate the reaction, which often requires elevated temperatures.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [9]

-

Reaction Setup: Dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide solution in a round-bottom flask.

-

Addition of Carbonyl Compound: Slowly add a solution of acetophenone (1.1 eq) in ethanol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux at 85°C for 8 hours.

-

Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Add water to the residue and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Purification: Collect the solid by filtration and wash with water to obtain the crude 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be considered tautomers of 4-quinolones.[8][10] The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[10] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[8][10]

Causality Behind Experimental Choices: The initial condensation is a nucleophilic substitution where the aniline displaces the ethoxy group of the DEEM. This step is usually performed at moderately elevated temperatures (100-130°C).[10] The critical cyclization step requires significant thermal energy (often above 250°C) to facilitate a 6-electron electrocyclization.[10] This high energy barrier is a key consideration, and high-boiling inert solvents like Dowtherm A or mineral oil are often used to achieve the necessary temperatures and improve yields.[11] The final steps of saponification of the ester and subsequent decarboxylation are standard procedures to obtain the desired carboxylic acid and then the 4-hydroxyquinoline.

Other Foundational Syntheses

Several other named reactions have contributed to the rich chemistry of quinoline synthesis, though they may not all directly yield a 4-carboxylic acid derivative without further modification. These include:

-

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[5][12] The use of a strong acid like sulfuric acid is crucial for both the initial condensation to form an enamine and the subsequent cyclodehydration.[12][13]

-

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, 2-quinolones are the major product (Knorr product).[14] This temperature dependence is a critical experimental parameter to control the desired isomer.

-

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[15][16] It is a versatile method for preparing a wide range of substituted quinolines.[15]

Modern Synthetic Methodologies

While the classical named reactions are robust, they often suffer from harsh reaction conditions, low yields, and limited substrate scope. Modern organic synthesis has introduced more efficient and environmentally friendly methods for the preparation of quinoline-4-carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[17] Several of the classical quinoline syntheses have been adapted for microwave conditions.

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure. This allows for reactions to be completed in minutes rather than hours.[17] For instance, the Pfitzinger reaction can be performed under microwave irradiation, significantly reducing the reaction time.[5][18] Similarly, microwave-assisted Doebner reactions have been developed, offering a green and efficient approach to quinoline-4-carboxylic acid derivatives.[17] The choice of solvent is crucial in microwave chemistry, with polar solvents that can absorb microwave energy efficiently being preferred. In some cases, solvent-free conditions can also be employed, further enhancing the green credentials of the method.[19]

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis [5]

-

Reaction Setup: In a microwave-safe vial, combine isatin (1.0 eq) and a ketone (e.g., acetone, 1.2 eq) with a catalytic amount of potassium hydroxide in a suitable solvent like ethanol.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

-

Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional method, involving acidification to precipitate the product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization.

Palladium-Catalyzed Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation in organic synthesis, and its application to quinoline synthesis has provided novel and efficient routes. These methods often involve cross-coupling reactions to construct the quinoline core or to introduce substituents onto a pre-formed quinoline ring. For example, palladium-catalyzed decarboxylative cross-coupling reactions of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides have been developed to synthesize 3-aryl-4-quinolinones.[20] Palladium-catalyzed intramolecular Heck reactions have also been utilized to construct the quinoline ring system.[21]

Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a successful cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to neutralize the acid generated during the reaction and, in some cases, to activate one of the coupling partners. The solvent must be able to dissolve the reactants and the catalyst and be stable at the reaction temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid

| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | - | Ethanol | Reflux | 4-6 h | 60-75 |

| Pfitzinger Reaction | Isatin, Acetophenone | KOH | Ethanol/Water | 85 | 8 h | ~35[9] |

| Microwave Pfitzinger | Isatin, Acetone | KOH | Ethanol | 120 | 5-15 min | 70-85 |

Visualization of Workflows and Mechanisms

Doebner Reaction Workflow

Caption: General workflow for the Doebner synthesis.

Pfitzinger Reaction Mechanism

Caption: Simplified mechanism of the Pfitzinger reaction.

Conclusion

The synthesis of quinoline-4-carboxylic acids has a rich history, built upon a foundation of classical named reactions that continue to be relevant today. The Doebner and Pfitzinger reactions, in particular, remain workhorse methods for accessing this important heterocyclic core. A deep understanding of the mechanisms and the rationale behind the experimental conditions for these reactions is essential for any researcher in the field. The advent of modern synthetic techniques, such as microwave-assisted synthesis and palladium-catalyzed reactions, has provided more efficient, rapid, and environmentally benign alternatives. These newer methods have expanded the synthetic chemist's toolbox, allowing for the creation of diverse libraries of quinoline-4-carboxylic acid derivatives for drug discovery and materials science applications. As research in this area continues, the development of even more sophisticated and sustainable synthetic methodologies is anticipated, further cementing the importance of the quinoline-4-carboxylic acid scaffold in science.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

Combes quinoline synthesis - Wikipedia. [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

Gould-Jacobs Reaction. [Link]

-

Doebner-Miller Reaction - SynArchive. [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

-

Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

-

Combes Quinoline Synthesis. [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. [Link]

-

Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin - Semantic Scholar. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. [Link]

-

ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF - ResearchGate. [Link]

-

Conrad–Limpach synthesis - Wikipedia. [Link]

-

Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

-

Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central. [Link]

-

Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides | Organic Letters - ACS Publications. [Link]

-

Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]

-

THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]

-

Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 18. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Semantic Scholar [semanticscholar.org]

- 19. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Researcher's Guide to the In Silico Modeling of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, technical walkthrough for the in silico analysis of a specific quinoline derivative, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid. In an era where computational methods are pivotal for accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals.[2][3] We will navigate a complete computational workflow, from initial ligand preparation and target identification to the intricate analyses of molecular docking, molecular dynamics, and ADMET profiling. The methodologies described herein are grounded in established principles of computer-aided drug design (CADD), emphasizing not just the procedural steps but the critical scientific reasoning that underpins each decision.[2]

Section 1: Foundational Concepts & Initial Compound Analysis

The Quinoline Moiety in Drug Discovery

Quinoline derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their structural versatility allows for fine-tuning of physicochemical and biological characteristics, making them privileged scaffolds in rational drug design. The subject of this guide, this compound, combines the quinoline core with a thiophene ring, a modification that can significantly influence its interaction with biological targets.

Compound Profile: this compound

Before commencing any computational analysis, it is imperative to define the molecule's fundamental properties. This initial data serves as the basis for all subsequent modeling.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂S | [4] |

| CAS Number | 33289-45-1 | [4] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | Derived from structure |

| Molecular Weight | 285.32 g/mol | Calculated |

| IUPAC Name | 8-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | Derived from structure |

The Rationale for an In Silico First Approach

The journey from a chemical entity to a therapeutic candidate is notoriously long and expensive.[2] In silico modeling, or computer-aided drug design (CADD), has become an indispensable strategy to mitigate these challenges.[2][3] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize candidates, identify potential liabilities, and generate testable hypotheses before committing to costly and time-consuming wet-lab experiments.[5][6] This predictive power is the core of modern, efficient drug discovery pipelines.[7]

Section 2: The Computational Modeling Workflow

Section 3: Target Identification: Finding the Biological Partner

For a novel or uncharacterized compound, its biological target is often unknown. "Target fishing" or "target deconvolution" is the computational process of identifying potential protein partners.[5] This is a critical first step, as all subsequent structure-based design depends on having a valid target.[8]

Principle of Reverse Pharmacophore Screening

Instead of screening a library of compounds against a single target, target fishing screens a single compound against a library of targets.[9] One powerful method is reverse pharmacophore mapping. A pharmacophore is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. By generating a pharmacophore model for our compound, we can search databases of protein binding sites for those that are sterically and chemically complementary.

Experimental Protocol: Target Fishing with PharmMapper

PharmMapper is an established web server that identifies potential protein targets by fitting the pharmacophore features of a query molecule against a database of annotated pharmacophore models derived from known protein-ligand complexes.

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound. This can be done using software like Avogadro or online tools by converting the SMILES string.

-

Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically sound conformation.

-

Save the final structure in a standard format, such as .mol2 or .sdf.

-

-

Submission to PharmMapper:

-

Navigate to the PharmMapper web server.

-

Upload the prepared .mol2 file of the compound.

-

Select the appropriate target set (e.g., "Human Protein Targets Only").

-

Leave the number of pharmacophore features to be mapped at the default unless you have a specific hypothesis.

-

Submit the job and await the results.

-

-

Results Analysis:

-

PharmMapper will return a list of potential protein targets ranked by a "Fit Score," which indicates how well the compound's pharmacophore matches the target's binding site model.

-

Critically evaluate the top hits. Look for targets that belong to protein families known to be modulated by quinoline-like structures (e.g., kinases, polymerases, receptors).[10][11][12]

-

For this guide, let's hypothesize that a top hit is a protein kinase, a common target class for quinoline derivatives.[10] We will proceed with a hypothetical kinase target for the subsequent steps.

-

Section 4: Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[7][13] It is a cornerstone of structure-based drug design, allowing us to visualize the specific atomic interactions that stabilize the complex.

Causality Behind Docking Choices

The docking process is not a "black box." Each step is a deliberate choice to ensure a biochemically relevant simulation. We prepare the protein by removing non-essential molecules (water) and adding hydrogens to satisfy valencies, creating a clean system. The ligand is prepared to assign correct partial charges, which are essential for calculating electrostatic interactions. The "grid box" defines the search space for the ligand, focusing the computational effort on the known or predicted binding site, which is far more efficient than a "blind" dock of the entire protein surface.[14]

Experimental Protocol: Docking with AutoDock Vina

This protocol outlines the steps using AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculation, both widely used and freely available academic tools.[15]

Methodology:

-

Obtain and Prepare the Receptor:

-

Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).

-

Open the PDB file in AutoDock Tools (ADT).

-

Crucial Step: Remove all water molecules and non-essential heteroatoms (e.g., crystallization aids).[14]

-

Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

-

Compute and add Kollman charges (Edit > Charges > Add Kollman Charges).

-

Save the prepared protein in the required .pdbqt format (Grid > Macromolecule > Choose).

-

-

Prepare the Ligand:

-

Open the energy-minimized .mol2 file of our quinoline derivative in ADT.

-

ADT will automatically detect the root and rotatable bonds. Verify these are chemically sensible.

-

Save the prepared ligand in .pdbqt format (Ligand > Output > Save as PDBQT).

-

-

Define the Search Space (Grid Box):

-

With the prepared receptor loaded, go to Grid > Grid Box.

-

A box will appear around the protein. Position and size this box to encompass the entire binding site. If a co-crystallized ligand is present in the original PDB file, centering the box on it is the most reliable approach.

-

Note the coordinates for the center of the box and its dimensions (x, y, z).

-

-

Configure and Run AutoDock Vina:

-

Create a text file named conf.txt.

-

Add the following lines, replacing the placeholders with your file names and grid box parameters:

-

Run Vina from the command line: vina --config conf.txt --log docking_log.txt

-

-

Analyze the Results:

-

Vina will output a .pdbqt file containing the top-predicted binding poses, ranked by binding affinity (in kcal/mol).

-

The log file contains the binding affinities for each pose. Lower, more negative values indicate stronger predicted binding.[7]

-

Visualize the output file in a molecular viewer like PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and protein residues.

-

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -9.5 | GLU-85 (H-bond), PHE-146 (Pi-stacking) |

| 2 | -9.2 | GLU-85 (H-bond), LEU-142 (Hydrophobic) |

| 3 | -8.9 | LYS-33 (H-bond), PHE-146 (Pi-stacking) |

Section 5: Molecular Dynamics: Simulating the Dynamic Complex

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the movement of atoms over time.[16] This is crucial for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other.[17] The simulation solves Newton's laws of motion for the system, governed by a molecular mechanics force field that approximates the potential energy.[17]

The Value of Simulating Motion

A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations validate the docking results by observing the complex over nanoseconds. If the ligand remains stably bound in its predicted pose throughout the simulation, it increases our confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial pose was likely an artifact.

Experimental Protocol: High-Level GROMACS Workflow

GROMACS is a high-performance MD simulation package. The following is a conceptual protocol.

Methodology:

-

System Preparation:

-

Start with the PDB file of the best protein-ligand complex from docking.

-

Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).

-

Generate a topology and parameter file for the quinoline ligand using a server like CGenFF or antechamber. This is a critical step requiring careful validation.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., cubic) around the complex and fill it with a water model (e.g., TIP3P) using gmx solvate.

-

Add ions (e.g., Na⁺, Cl⁻) using gmx genion to neutralize the system's net charge and mimic a physiological salt concentration.[18]

-

-

Minimization and Equilibration:

-

Perform a robust energy minimization using the steepest descent algorithm to remove steric clashes.[18]

-

Equilibrate the system in two phases:

-

NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the solute.

-

NPT (Isothermal-Isobaric) Ensemble: Bring the system to the correct pressure (e.g., 1 bar) while maintaining temperature. This ensures the correct density.[18] During equilibration, positional restraints are often applied to the protein and ligand to allow the solvent to relax around them.

-

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds or other key interactions between the ligand and protein.

-

Section 6: ADMET Profiling: Predicting Druglikeness

A compound can be a potent inhibitor of its target but fail in development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[19] Predicting these properties in silico is a vital filtering step to identify compounds with a higher probability of success.

Experimental Protocol: ADMET Prediction with ADMETlab 2.0

ADMETlab 2.0 is a comprehensive web server for systematically evaluating ADMET properties.[19]

Methodology:

-

Navigate to the ADMETlab 2.0 server.

-

Input the Molecule: Draw the structure of this compound or paste its SMILES string into the input box.

-

Run Prediction: Submit the molecule for evaluation. The server calculates a wide range of physicochemical and ADMET-related properties.[19]

-

Analyze and Summarize: Consolidate the key predictions into a structured table for clear interpretation.

Data Presentation: Predicted ADMET & Physicochemical Properties

The following table presents a hypothetical but representative output for a quinoline-based compound.

| Property Class | Parameter | Predicted Value | Interpretation / Desirability |

| Physicochemical | Molecular Weight | 285.32 | Good (< 500 Da) |

| LogP | 3.8 | Acceptable (Lipophilic) | |

| Water Solubility | -4.1 (log mol/L) | Moderately Soluble | |

| pKa (Acidic) | 4.5 | Ionized at physiological pH | |

| Absorption | Caco-2 Permeability | High | Good intestinal absorption predicted |

| Human Intestinal Absorption | + | Well absorbed | |

| Distribution | Blood-Brain Barrier (BBB) | - | Unlikely to cross BBB |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of major metabolic DDI | |

| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity | |

| Hepatotoxicity (DILI) | Low Risk | Low risk of liver injury |

Section 7: Synthesis, Conclusion, and Future Directions

This guide has detailed a comprehensive in silico workflow for the characterization of this compound. By systematically progressing from target identification to molecular docking, dynamics, and ADMET prediction, we have constructed a multi-faceted computational profile of the molecule.

The hypothetical results suggest that our compound is a promising candidate for further investigation. The strong predicted binding affinity from docking was corroborated by the stable binding pose observed in molecular dynamics. Furthermore, the ADMET profile indicates good absorption and a generally low risk of toxicity, although the potential for CYP2D6 inhibition warrants consideration in later stages.

The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro experiments. An enzymatic assay against the top-ranked protein target would confirm the docking results, while cell-based assays could provide initial data on efficacy and cytotoxicity. This seamless integration of computational and experimental work represents the future of efficient and rational drug discovery.

References

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). National Institutes of Health (NIH). Available at: [Link]

-

A Beginner's Guide to Molecular Dynamics Simulations. Pars Silico. Available at: [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Available at: [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

-

Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

-

ADMET-AI. ADMET-AI. Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

-

How are target proteins identified for drug discovery?. (2025). Patsnap Synapse. Available at: [Link]

-

Molecular Docking Tutorial. University of Palermo. Available at: [Link]

-

How to identify potential target protein of any novel small compound in target fishing?. (2013). ResearchGate. Available at: [Link]

-

Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (2018). PubMed. Available at: [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed. Available at: [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). PubMed. Available at: [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress. Available at: [Link]

-

ADMET predictions. VLS3D.COM. Available at: [Link]

-

Predicting protein targets for drug-like compounds using transcriptomics. (2018). bioRxiv. Available at: [Link]

-

In-silico study of Novel Antimicrobial Quinoline derivatives. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Available at: [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (2011). National Institutes of Health (NIH). Available at: [Link]

-

ADMETlab 2.0. ADMETlab. Available at: [Link]

-

An Introduction to Molecular Dynamics Simulations. (2023). Portal. Available at: [Link]

-

ADMET Predictor®. Simulations Plus. Available at: [Link]

-

ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Oxford Academic. Available at: [Link]

-

MD simulation beginner's friendly paper/guide. (2022). Reddit. Available at: [Link]

-

Molecular dynamics simulation for all. (2017). PubMed Central (PMC). Available at: [Link]

-

A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (2020). LabXing. Available at: [Link]

-

Computational strategies in small-molecule drug discovery. ResearchGate. Available at: [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures. Available at: [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. Available at: [Link]

-

Computational Drug Design and Small Molecule Library Design. Stanford University. Available at: [Link]

-

8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). MDPI. Available at: [Link]

-

CID 159966550. PubChem. Available at: [Link]

-

2-Methylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. biochem158.stanford.edu [biochem158.stanford.edu]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A Beginner's Guide to Molecular Dynamics Simulations [parssilico.com]

- 17. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 18. labxing.com [labxing.com]

- 19. ADMETlab 2.0 [admetmesh.scbdd.com]

A Technical Guide to the Solution Stability of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies required to assess the stability of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid in solution. We delve into the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven protocols for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Furthermore, this document outlines the development of a robust, stability-indicating analytical method, crucial for accurately quantifying the parent molecule and its degradation products. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a comprehensive stability profile for this and structurally related quinoline-based compounds.

Introduction: The Imperative of Stability Profiling

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.[1] As with any potential drug candidate, understanding its intrinsic chemical stability is a non-negotiable prerequisite for further development.[2] Stability studies provide critical insights that inform formulation development, packaging selection, storage conditions, and shelf-life determination.[3][4]

Forced degradation, or stress testing, is an essential component of this process. By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[3] The International Council for Harmonisation (ICH) guidelines mandate such testing to ensure the quality, safety, and efficacy of pharmaceutical products.[2] This guide will walk through the logical and scientific framework for establishing a robust stability profile for this compound.

Physicochemical Properties and Theoretical Stability

A molecule's structure dictates its reactivity. The key functional groups of this compound each present potential liabilities under stress conditions.

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₁₅H₁₁NO₂S | [5] |

| Molecular Weight | 269.32 g/mol | [5] |

| pKa | 1.05 ± 0.10 (Predicted) | [5] |

| XLogP3 | ~3.5 - 4.0 | [5] |

| Topological Polar Surface Area | 78.4 Ų | [5] |

Key Structural Features and Potential Degradation Pathways:

-

Quinoline-4-carboxylic Acid Moiety: The carboxylic acid group makes the molecule's solubility highly pH-dependent.[6][7][8] The quinoline ring itself, while relatively stable, can be susceptible to oxidation or ring-opening under harsh conditions.

-

Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. It is susceptible to electrophilic attack and oxidation, which can lead to ring-opening or the formation of sulfoxides.

-

Carboxylic Acid Group: This group is a primary site for esterification reactions if alcohols are present as solvents or excipients. Decarboxylation can also occur, particularly under thermal stress.

-

Methyl Group: While generally stable, the methyl group attached to the quinoline ring can be susceptible to oxidation under aggressive conditions.

The following diagram illustrates the potential sites of chemical instability on the molecule.

Caption: Potential degradation sites and pathways for the target molecule.

Experimental Design: Forced Degradation Studies

Forced degradation studies are the cornerstone of stability assessment. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.[4]

A systematic approach involves subjecting a solution of the compound (typically 1 mg/mL) to various stress conditions alongside a control sample kept at ambient temperature and protected from light.

Table of Recommended Stress Conditions:

| Degradation Type | Experimental Conditions | Storage & Sampling | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Room Temp or 60°C | Sample at 0, 2, 6, 24, 48 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp or 60°C | Sample at 0, 2, 6, 24, 48 hours |

| Oxidation | 3-6% H₂O₂ | Room Temp | Sample at 0, 2, 6, 24 hours |

| Thermal Degradation | 80°C (in solution and as solid) | Oven | Sample at 1, 3, 7 days |

| Photodegradation | ICH Q1B Option 2 Light Source | Photostability Chamber | Expose until ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV) |

Experimental Workflow: Forced Degradation

The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.